2-(2,6-Dioxo-piperidin-3-yl)-4-pentylamino-isoindole-1,3-dione
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Overview
Description
2-(2,6-Dioxo-3-piperidinyl)-4-(pentylamino)-1H-isoindole-1,3(2H)-dione is a complex organic compound that belongs to the class of isoindole derivatives This compound is characterized by its unique structure, which includes a piperidinyl group and a pentylamino group attached to an isoindole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-Dioxo-3-piperidinyl)-4-(pentylamino)-1H-isoindole-1,3(2H)-dione typically involves multistep organic reactions. One common method involves the reaction of a piperidinyl derivative with an isoindole precursor under controlled conditions. The reaction conditions often include the use of specific solvents, catalysts, and temperature controls to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-(2,6-Dioxo-3-piperidinyl)-4-(pentylamino)-1H-isoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions can result in various substituted isoindole derivatives .
Scientific Research Applications
2-(2,6-Dioxo-3-piperidinyl)-4-(pentylamino)-1H-isoindole-1,3(2H)-dione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(2,6-Dioxo-3-piperidinyl)-4-(pentylamino)-1H-isoindole-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
1,3-Dioxo-2-(2,6-dioxo-3-fluoropiperidin-3-yl)isoindoline: This compound shares a similar isoindole core but has a fluoropiperidinyl group instead of a pentylamino group.
1,1-Dimethylethyl N-[2-[[2-(2,6-dioxo-3-piperidinyl)-2,3-dihydro-1,3-dioxo-1H-isoindol-5-yl]amino]ethyl]carbamate: Another related compound with a different substitution pattern on the isoindole core.
Uniqueness
2-(2,6-Dioxo-3-piperidinyl)-4-(pentylamino)-1H-isoindole-1,3(2H)-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C18H21N3O4 |
---|---|
Molecular Weight |
343.4 g/mol |
IUPAC Name |
2-(2,6-dioxopiperidin-3-yl)-4-(pentylamino)isoindole-1,3-dione |
InChI |
InChI=1S/C18H21N3O4/c1-2-3-4-10-19-12-7-5-6-11-15(12)18(25)21(17(11)24)13-8-9-14(22)20-16(13)23/h5-7,13,19H,2-4,8-10H2,1H3,(H,20,22,23) |
InChI Key |
VUFGKXWZCASHSG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCNC1=CC=CC2=C1C(=O)N(C2=O)C3CCC(=O)NC3=O |
Origin of Product |
United States |
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